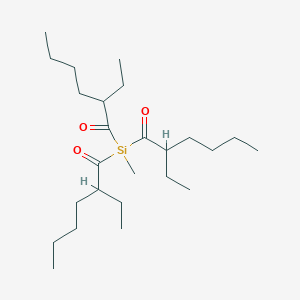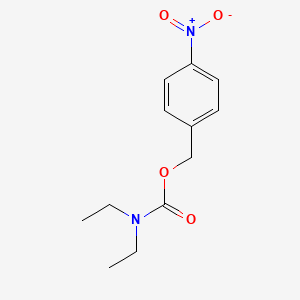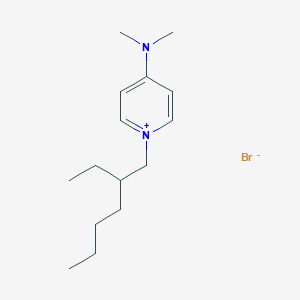
4-(Dimethylamino)-1-(2-ethylhexyl)pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-1-(2-ethylhexyl)pyridin-1-ium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. These compounds often exhibit antimicrobial properties and are used in various industrial and medical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-(2-ethylhexyl)pyridin-1-ium bromide typically involves the quaternization of a pyridine derivative with an alkyl halide. The reaction is usually carried out in a polar solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
Starting Materials: Pyridine derivative and 2-ethylhexyl bromide.
Reaction Conditions: Reflux in acetonitrile or ethanol.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of quaternary ammonium compounds like this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-(Dimethylamino)-1-(2-ethylhexyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions under specific conditions, although these reactions are less common for quaternary ammonium compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield a variety of substituted pyridine derivatives.
科学的研究の応用
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Exhibits antimicrobial properties and can be used in the formulation of disinfectants.
Medicine: Potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Used in the production of surfactants and detergents.
作用機序
The mechanism of action of 4-(Dimethylamino)-1-(2-ethylhexyl)pyridin-1-ium bromide is largely dependent on its quaternary ammonium structure. This structure allows the compound to interact with negatively charged surfaces, such as bacterial cell membranes, leading to disruption of membrane integrity and cell death. The compound may also interact with various molecular targets, including enzymes and receptors, to exert its effects.
類似化合物との比較
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Tetrabutylammonium Bromide: Commonly used as a phase transfer catalyst in organic synthesis.
Uniqueness
4-(Dimethylamino)-1-(2-ethylhexyl)pyridin-1-ium bromide is unique due to its specific alkyl chain length and substitution pattern, which may confer distinct physicochemical properties and biological activities compared to other quaternary ammonium compounds.
特性
CAS番号 |
127269-24-3 |
|---|---|
分子式 |
C15H27BrN2 |
分子量 |
315.29 g/mol |
IUPAC名 |
1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide |
InChI |
InChI=1S/C15H27N2.BrH/c1-5-7-8-14(6-2)13-17-11-9-15(10-12-17)16(3)4;/h9-12,14H,5-8,13H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
DIFDOPSLBYNPKJ-UHFFFAOYSA-M |
正規SMILES |
CCCCC(CC)C[N+]1=CC=C(C=C1)N(C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol](/img/structure/B14294997.png)
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)
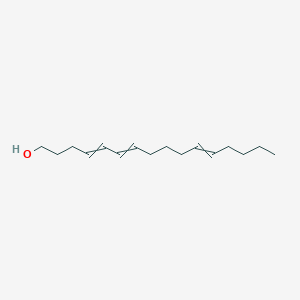
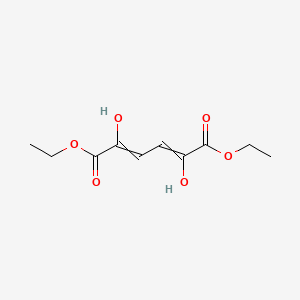
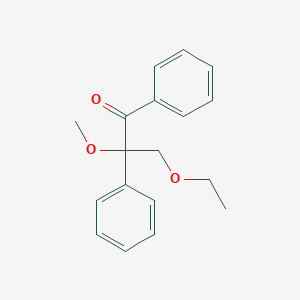

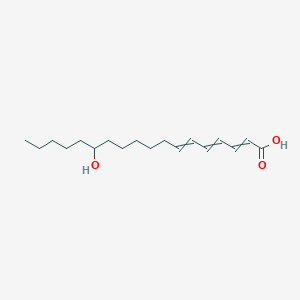
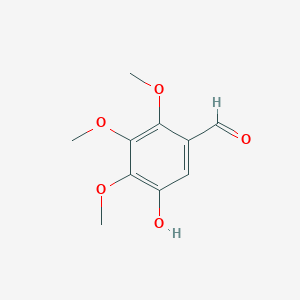

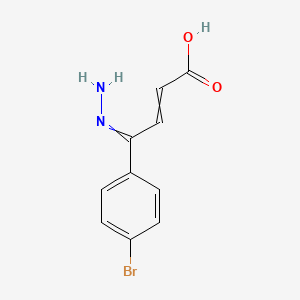
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol](/img/structure/B14295054.png)
